molecular formula C25H20N4O5 B2779089 (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide CAS No. 744231-25-2

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

Cat. No.: B2779089
CAS No.: 744231-25-2
M. Wt: 456.458
InChI Key: LMEXWWAVIQSNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Product Formation

Research on similar compounds, such as 2-cyano-3-(x-nitrophenyl)prop-2-enamides, demonstrates their utility in synthesizing diverse chemical products. These compounds can react with methyl 3-oxobutanoate to afford various pyridine and piperidine derivatives, indicating their versatility in synthetic organic chemistry. The ability to form different chemical structures, including tetrahydropyridine and dihydropyridine derivatives, showcases their potential in creating new molecules with possible applications in material science, pharmaceuticals, and chemical research (O'Callaghan et al., 1999).

Cyanide Detection

Compounds with similar structural features have been designed for the colorimetric detection of cyanide, a critical capability given cyanide's toxicity and environmental impact. Chromogenic oxazines, which share a resemblance in structural complexity and functional groups to the target compound, were developed for efficient cyanide detection in aqueous environments. These compounds change color in the presence of cyanide, demonstrating their potential as sensors for environmental monitoring and safety applications (Tomasulo et al., 2006).

Synthesis of Benzothiazine Derivatives

Research into the reactivity of cyano and non-cyano phenylthio isocyanides, which are structurally related to the target compound, has led to the development of methods for synthesizing benzothiazine derivatives. These derivatives have potential applications in pharmaceutical development, highlighting the role of such compounds in advancing synthetic methodologies for producing therapeutically relevant molecules (Kobayashi et al., 2006).

Sensing Applications

Substituted 2-aminobenzothiazoles and their derivatives, synthesized under conditions that might be similar to those applicable to the target compound, have shown efficacy as selective sensors for cyanide in aqueous media. This research underscores the potential for utilizing structurally complex cyano compounds in developing sensors that can detect specific ions or molecules with high selectivity and sensitivity, which is crucial for environmental monitoring, diagnostics, and chemical analysis (Elsafy et al., 2018).

Properties

IUPAC Name

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-28(20-5-3-2-4-6-20)21-9-7-17(14-22(21)29(31)32)13-18(16-26)25(30)27-19-8-10-23-24(15-19)34-12-11-33-23/h2-10,13-15H,11-12H2,1H3,(H,27,30)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXWWAVIQSNIS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.